Product packaging for Acorafloxacin mesylate(Cat. No.:)

Acorafloxacin mesylate

Cat. No.: B1192077
M. Wt: 515.5288
InChI Key: NJKOSVXPWQGFGG-YFMOEUEHSA-N
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Description

Classification and Structural Context within Fluoroquinolone Antibiotics

Acorafloxacin (B1662133) is classified as a fluoroquinolone, a large group of broad-spectrum bactericidal agents characterized by a bicyclic core structure related to 4-quinolone. drugbank.com The defining feature of fluoroquinolones is the presence of a fluorine atom, typically at the C-6 position of the quinolone ring, which significantly enhances antimicrobial activity compared to their non-fluorinated predecessors. wikipedia.orgcrstoday.com

Structurally, Acorafloxacin (Chemical Formula: C₂₁H₂₃F₂N₃O₄) possesses the fundamental quinolone nucleus. ebi.ac.uk Its IUPAC name is 7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid. nih.gov Key structural modifications distinguish it and contribute to its specific properties. These include not only the hallmark C-6 fluorine atom but also a cyclopropyl (B3062369) group at the N-1 position, a feature known to enhance potency, and an aminoethylidenylpiperidine moiety at the C-7 position, which influences the antibacterial spectrum and potency. crstoday.comoup.com Furthermore, the presence of a methoxy (B1213986) group at the C-8 position is a modification seen in later-generation fluoroquinolones, associated with increased activity and a reduction in certain side effects. crstoday.commdpi.com

Like other advanced fluoroquinolones, Acorafloxacin's mechanism of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. ontosight.aibiosynth.comnih.gov These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. ontosight.ai By forming a stable complex with the enzyme and DNA, the drug traps the enzyme, leading to breaks in the DNA and subsequent cell death. nih.gov The ability to inhibit both enzymes is a characteristic of later-generation fluoroquinolones that can help to slow the development of resistance. mdpi.com

Historical Development and Evolution of Fluoroquinolone Agents Relevant to Acorafloxacin Mesylate

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. crstoday.comamazonaws.com As a first-generation quinolone, nalidixic acid had a narrow spectrum of activity, primarily against Gram-negative bacteria, and was limited to treating urinary tract infections due to poor systemic absorption. wikipedia.orgamazonaws.com

A major breakthrough occurred in the 1980s with the addition of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at C-7, giving rise to the second-generation fluoroquinolones, such as ciprofloxacin (B1669076) and norfloxacin. amazonaws.comnih.gov This structural change dramatically broadened the antibacterial spectrum to include highly potent activity against a wide range of Gram-negative pathogens, including Pseudomonas aeruginosa, and moderate activity against some Gram-positive organisms. amazonaws.comwikipedia.orgnih.gov

Subsequent research aimed to enhance Gram-positive and atypical pathogen coverage, leading to the third-generation agents like levofloxacin. These compounds offered improved pharmacokinetics and were often termed "respiratory quinolones" for their enhanced activity against Streptococcus pneumoniae. nih.gov The fourth-generation, including drugs like moxifloxacin (B1663623), further expanded the spectrum to include anaerobic bacteria, making them effective for a wider range of complex infections. wikipedia.orgnih.gov

The development of Acorafloxacin, which has been evaluated in Phase II clinical trials, is a logical continuation of this evolutionary path. ebi.ac.uknih.gov Each generation has sought to address the limitations of its predecessors—be it spectrum of activity, pharmacokinetic properties, or emerging resistance. The design of newer agents like Acorafloxacin incorporates structural modifications aimed at retaining broad-spectrum efficacy while specifically targeting pathogens that have developed resistance to older fluoroquinolones. medchemexpress.com

Table 1: Evolution of Fluoroquinolone Generations

Generation Key Agents Primary Structural Features General Spectrum of Activity
First Nalidixic acid Basic quinolone core Narrow; primarily Gram-negative enteric bacilli. wikipedia.orgamazonaws.com
Second Ciprofloxacin, Norfloxacin Fluorine at C-6, Piperazine at C-7. amazonaws.com Broad Gram-negative coverage, including P. aeruginosa; moderate Gram-positive activity. wikipedia.org
Third Levofloxacin Modified C-7 side chains. nih.gov Enhanced Gram-positive (S. pneumoniae) and atypical pathogen coverage. wikipedia.orgnih.gov
Fourth/Novel Moxifloxacin, Delafloxacin, Acorafloxacin Varied C-7 and C-8 modifications. crstoday.comnih.gov Broad-spectrum with enhanced Gram-positive and anaerobic coverage; activity against resistant strains. wikipedia.orgmdpi.com

Rationale for Research on Novel Fluoroquinolones like this compound in the Context of Antimicrobial Resistance

The primary driver for the development of new fluoroquinolones, including Acorafloxacin, is the global crisis of antimicrobial resistance. ontosight.ainih.gov Widespread use and misuse of this antibiotic class have led to a significant increase in resistance among numerous pathogens. nih.govnih.gov

Bacterial resistance to fluoroquinolones emerges through several primary mechanisms:

Target Enzyme Mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common mechanisms. nih.govmdpi.com These mutations occur in a specific region known as the quinolone-resistance-determining region (QRDR) and reduce the binding affinity of the drug to its target enzymes. nih.gov

Reduced Permeability: Changes in the bacterial cell wall, such as the decreased expression of porin proteins, can limit the influx of the antibiotic into the bacterial cell.

Efflux Pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets at an effective concentration. nih.gov

Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids (e.g., qnr genes) provides an additional mechanism that can spread rapidly between different bacteria. nih.gov

The emergence of multidrug-resistant organisms, such as methicillin-resistant Staphylococcus aureus (MRSA), and fluoroquinolone-resistant strains of E. coli, K. pneumoniae, and P. aeruginosa has created an urgent need for new therapeutic options. mdpi.com Research into novel agents like Acorafloxacin is a direct effort to overcome these resistance mechanisms. medchemexpress.com The development strategy for such compounds often involves creating molecules that can effectively inhibit the mutated target enzymes or are poorer substrates for efflux pumps, thereby restoring clinical efficacy against pathogens that are no longer susceptible to older antibiotics. medchemexpress.commdpi.com

Properties

Molecular Formula

C22H27F2N3O7S

Molecular Weight

515.5288

IUPAC Name

7-[(3E)-3-(2-Amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid mesylate

InChI

InChI=1S/C21H23F2N3O4.CH4O3S/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24;1-5(2,3)4/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29);1H3,(H,2,3,4)/b16-11+;

InChI Key

NJKOSVXPWQGFGG-YFMOEUEHSA-N

SMILES

O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N4C/C(CCC4)=C(F)\CN)=C3OC)C1=O)O.OS(=O)(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-32729463;  JNJ 32729463;  JNJ32729463;  JNJ-32729463-AAA;  JNJ32729463-AAA;  JNJ 32729463-AAA;  JNJ-Q2;  Acorafloxacin;  Avarofloxacin

Origin of Product

United States

Molecular Mechanism of Action of Acorafloxacin Mesylate

Inhibition of Bacterial Type II Topoisomerases: DNA Gyrase and Topoisomerase IV

Acorafloxacin (B1662133) mesylate, like other fluoroquinolones, exerts its antibacterial effect by targeting two crucial type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. These enzymes are vital for maintaining the proper topology of DNA, which is essential for DNA replication, repair, and transcription.

Primary Target Identification in Gram-Negative Bacterial Models

In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is critical for the initiation of DNA replication and the relief of torsional stress that arises during transcription and replication. While specific studies exclusively on acorafloxacin's primary target in Gram-negative bacteria are not extensively detailed in publicly available literature, the general mechanism of fluoroquinolones suggests that inhibition of DNA gyrase is a key component of its action against these pathogens. The activity of acorafloxacin (JNJ-Q2) against Gram-negative pathogens has been shown to be generally comparable to that of moxifloxacin (B1663623). researchgate.netnih.govasm.org

Primary Target Identification in Gram-Positive Bacterial Models

In contrast to Gram-negative bacteria, topoisomerase IV is typically the primary target for many fluoroquinolones in Gram-positive bacteria. Topoisomerase IV plays a critical role in the decatenation, or separation, of newly replicated daughter chromosomes. Inhibition of this enzyme prevents the segregation of the chromosomes, leading to a halt in cell division.

Studies on acorafloxacin, also known as JNJ-Q2, have indicated a relatively balanced or equipotent activity against both DNA gyrase and topoisomerase IV. researchgate.netnih.govasm.orgnih.gov This dual-targeting capability is significant, particularly in the context of antibiotic resistance. Mutations in the genes encoding these target enzymes (gyrA for DNA gyrase and parC for topoisomerase IV) are a common mechanism of fluoroquinolone resistance. The equipotent nature of acorafloxacin suggests that it may have a lower propensity for the development of resistance, as mutations in both target enzymes would be required to confer a significant decrease in susceptibility. researchgate.netnih.govasm.orgnih.gov

The potent in vitro activity of acorafloxacin against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Streptococcus pneumoniae, underscores the effectiveness of its interaction with these topoisomerase targets. researchgate.netnih.govasm.orgnih.govasm.org

Formation of Ternary Cleavage Complexes with DNA and Enzyme

The bactericidal action of acorafloxacin stems from its ability to stabilize a transient intermediate in the topoisomerase catalytic cycle. Both DNA gyrase and topoisomerase IV function by creating a temporary double-stranded break in the DNA, allowing another segment of DNA to pass through, and then resealing the break.

Acorafloxacin binds to the enzyme-DNA complex, forming a stable ternary cleavage complex. This complex traps the enzyme in its DNA-cleaving state, preventing the re-ligation of the broken DNA strands. The accumulation of these stalled cleavage complexes along the bacterial chromosome is a lethal event for the cell.

Downstream Cellular Effects Leading to Bacterial Inhibition

The formation of stable ternary cleavage complexes by acorafloxacin triggers a cascade of downstream cellular events that ultimately lead to bacterial cell death.

Disruption of DNA Replication and Repair Processes

The presence of acorafloxacin-stabilized cleavage complexes on the bacterial chromosome acts as a physical barrier to the progression of the DNA replication machinery. The collision of a replication fork with a stalled cleavage complex can lead to the collapse of the fork and the generation of double-stranded DNA breaks.

Furthermore, the extensive DNA damage induced by acorafloxacin activates the bacterial SOS response, a complex network of genes involved in DNA repair. However, when the level of DNA damage overwhelms the cell's repair capacity, it can lead to errors in DNA synthesis and contribute to the lethal effects of the antibiotic.

Induction of Bacterial Cell Death Pathways

The accumulation of irreparable double-stranded DNA breaks is a primary trigger for bacterial cell death. The fragmented chromosome can no longer serve as a template for essential cellular processes like transcription and replication, leading to a complete shutdown of cellular functions.

The bactericidal activity of acorafloxacin has been demonstrated in time-kill studies against various clinical isolates, including strains with existing resistance to other fluoroquinolones. researchgate.netnih.govasm.org At concentrations of 2 to 4 times its minimum inhibitory concentration (MIC), acorafloxacin exhibits enhanced bactericidal effects compared to other fluoroquinolones like moxifloxacin against isolates of S. pneumoniae and MRSA. researchgate.netnih.govasm.org This rapid and potent killing action is a direct consequence of the irreversible DNA damage caused by the inhibition of DNA gyrase and topoisomerase IV.

In Vitro Activity of Acorafloxacin (JNJ-Q2)

The potent mechanism of action of acorafloxacin is reflected in its low minimum inhibitory concentrations (MIC) required to inhibit the growth of various bacterial pathogens.

Table 1: In Vitro Activity of Acorafloxacin (JNJ-Q2) against Streptococcus pneumoniae

Organism (Number of Isolates)Acorafloxacin (JNJ-Q2) MIC90 (μg/ml)Moxifloxacin MIC90 (μg/ml)
Streptococcus pneumoniae (118)0.124

Data sourced from a study evaluating the in vitro antibacterial activities of JNJ-Q2. nih.govasm.orgnih.gov

Table 2: In Vitro Activity of Acorafloxacin (JNJ-Q2) against Methicillin-Resistant Staphylococcus aureus (MRSA)

Organism (Number of Isolates)Acorafloxacin (JNJ-Q2) MIC90 (μg/ml)Moxifloxacin MIC90 (μg/ml)
Methicillin-Resistant Staphylococcus aureus (345)0.25>32

Data includes 256 ciprofloxacin-resistant strains. Sourced from a study on the in vitro antibacterial activities of JNJ-Q2. nih.govasm.orgnih.govasm.org

Specific Molecular Interactions with Bacterial Topoisomerase Subunits

While the overarching mechanism of fluoroquinolones is understood, the specific molecular interactions of acorafloxacin mesylate with the GyrA and ParC subunits of DNA gyrase and topoisomerase IV, respectively, have not been detailed in the available research. The affinity, specificity, and nature of the binding are critical determinants of a drug's potency and spectrum of activity.

Binding Affinity and Specificity with GyrA and ParC Subunits

There is a significant lack of publicly available data quantifying the binding affinity of this compound with the GyrA and ParC subunits. Key metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound against these specific subunits have not been reported in the scientific literature retrieved.

For other fluoroquinolones, such as trovafloxacin (B114552), studies have demonstrated potent activity against topoisomerase IV. For instance, trovafloxacin was found to be at least five times more potent than ciprofloxacin (B1669076) in stimulating topoisomerase IV-mediated DNA cleavage in Staphylococcus aureus. This type of quantitative data is crucial for understanding the specific attributes of an individual fluoroquinolone but is currently unavailable for this compound.

The following table illustrates the type of data that is necessary to fully characterize the binding affinity of this compound, though it is important to reiterate that this data is not currently available for this specific compound.

CompoundTarget SubunitBinding Affinity (e.g., IC50, Ki)OrganismReference
This compoundGyrAData Not AvailableNot ApplicableNot Applicable
This compoundParCData Not AvailableNot ApplicableNot Applicable

Role of the Mesylate Moiety in Molecular Interaction

The potential role of the mesylate (methanesulfonate) moiety in the molecular interaction of acorafloxacin with its target enzymes is another area where specific research is lacking. The mesylate group is often used to form a salt of a drug substance to improve its solubility and stability. While it is a critical component of the drug formulation, its direct involvement in the binding to GyrA or ParC has not been elucidated.

Structure-activity relationship (SAR) studies of fluoroquinolones typically focus on modifications to the core quinolone ring structure to enhance antibacterial potency and pharmacokinetic properties. The influence of the salt form, such as the mesylate, on the pharmacodynamics at the molecular level is not commonly a primary focus of these investigations. Therefore, any specific contribution of the mesylate group of acorafloxacin to the binding affinity or specificity for bacterial topoisomerases remains speculative without dedicated research.

Mechanisms of Bacterial Resistance to Fluoroquinolones and Acorafloxacin Mesylate

Target Site Mutations in DNA Gyrase (GyrA, GyrB) and Topoisomerase IV (ParC, ParE)

The primary mode of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. cdc.govresearchgate.netnih.gov These enzymes are critical for DNA replication, repair, and recombination. youtube.com Alterations in the genes encoding these enzymes, specifically within the Quinolone Resistance-Determining Regions (QRDRs), are the most common mechanisms of high-level fluoroquinolone resistance. nih.govoup.comnih.gov

Characterization of Quinolone Resistance-Determining Regions (QRDRs)

The QRDRs are specific, highly conserved segments within the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.gov Mutations within these regions can alter the enzyme's structure, thereby reducing the binding affinity of fluoroquinolones. cdc.govyoutube.com In Gram-negative bacteria, DNA gyrase is typically the primary target, while in many Gram-positive bacteria, topoisomerase IV is the initial target. nih.govoup.com

The primary QRDRs are located in the N-terminal domain of the GyrA and ParC subunits. For Escherichia coli, the QRDR of GyrA is typically defined as the region spanning amino acid residues 67 to 106. frontiersin.org

While specific QRDR mutations conferring resistance to Acorafloxacin (B1662133) mesylate have not been detailed in available research, studies on other fluoroquinolones provide a clear indication of the key mutational hotspots.

Impact of Specific Amino Acid Alterations on Drug Binding Affinity

Single amino acid substitutions within the QRDRs can lead to a significant decrease in the susceptibility of bacteria to fluoroquinolones. The accumulation of multiple mutations, often in both primary and secondary target enzymes, results in higher levels of resistance. nih.govfrontiersin.org Common mutations in GyrA occur at positions such as serine-83 and aspartate-87 in E. coli. frontiersin.org For instance, a change from serine to leucine (B10760876) or tryptophan at position 83 can confer high-level resistance. frontiersin.org Similarly, in Staphylococcus aureus, common mutations are found in the homologous regions of ParC (e.g., Ser-80) and GyrA (e.g., Ser-84). nih.gov

The specific amino acid change influences the degree of resistance. The structural alteration caused by the substitution can sterically hinder the binding of the fluoroquinolone molecule to the enzyme-DNA complex or alter the electrostatic interactions necessary for stable binding.

Table 1: Examples of Common QRDR Mutations and their Effect on Fluoroquinolone Susceptibility (Illustrative for the Fluoroquinolone Class)

OrganismGeneCodon ChangeAmino Acid SubstitutionResulting Phenotype
Escherichia coligyrATCC -> TTCSer-83 -> LeuHigh-level ciprofloxacin (B1669076) resistance
Escherichia coligyrAGAC -> AACAsp-87 -> AsnModerate ciprofloxacin resistance
Staphylococcus aureusparCTCC -> TTCSer-80 -> PheReduced susceptibility to ciprofloxacin
Staphylococcus aureusgyrATCG -> TTGSer-84 -> LeuIncreased resistance in strains with existing parC mutations
Neisseria gonorrhoeaegyrAACC -> ATCThr-91 -> IleCiprofloxacin resistance

Note: This table provides examples from the existing literature on fluoroquinolones like ciprofloxacin and is intended to be illustrative of the types of mutations that could potentially confer resistance to Acorafloxacin mesylate. Specific data for this compound is not available.

Efflux Pump Overexpression and Associated Mechanisms

Another significant mechanism of bacterial resistance to fluoroquinolones is the active removal of the drug from the cell by efflux pumps. cdc.gov These are membrane-bound protein complexes that can extrude a wide range of substrates, including various classes of antibiotics. mdpi.com

Role of Major Efflux Systems (e.g., AcrAB-TolC, MexAB-OprM)

In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a crucial role in multidrug resistance. The AcrAB-TolC system in Enterobacteriaceae and the MexAB-OprM system in Pseudomonas aeruginosa are well-characterized examples. nih.govmdpi.comnih.gov These tripartite systems span both the inner and outer membranes, effectively pumping antibiotics from the cytoplasm or periplasm directly out of the cell. mdpi.comnih.gov

The overexpression of these pumps leads to a decrease in the intracellular concentration of the fluoroquinolone, preventing it from reaching its target enzymes in sufficient quantities to be effective. nih.gov While it is plausible that this compound could be a substrate for these pumps, specific studies confirming this are not currently available.

Regulatory Gene Mutations Affecting Efflux Pump Expression

The expression of efflux pump genes is tightly controlled by local and global regulatory systems. Mutations in regulatory genes can lead to the constitutive overexpression of these pumps. For example, mutations in genes such as marA, soxS, and rob in E. coli can upregulate the expression of the AcrAB-TolC pump. nih.gov Similarly, mutations in mexR can lead to the overexpression of the MexAB-OprM system in P. aeruginosa. nih.gov These mutations are often selected for during antibiotic therapy and can contribute to the development of multidrug-resistant phenotypes.

Reduced Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics. oup.com Fluoroquinolones typically cross this membrane through porin channels. oup.com A reduction in the number of these channels or the expression of more restrictive porins can decrease the rate of drug influx, thereby contributing to resistance. oup.com This mechanism is often found in conjunction with efflux pump overexpression, creating a synergistic effect that significantly reduces the intracellular drug concentration. oup.com Changes in the lipopolysaccharide (LPS) composition of the outer membrane can also affect its permeability and contribute to resistance. The impact of reduced outer membrane permeability on the activity of this compound has not been specifically documented.

Alterations in Porin Channels and Their Impact on this compound Influx

In Gram-negative bacteria, the outer membrane serves as a formidable barrier to the entry of many antibiotics. Hydrophilic drugs like fluoroquinolones traverse this membrane primarily through water-filled protein channels known as porins. nih.govmdpi.comdovepress.combristol.ac.uk Bacteria can develop resistance by modifying these porin channels, thereby restricting the influx of this compound.

This resistance can manifest in several ways:

Reduced Number of Porin Channels: Bacteria can downregulate the expression of genes encoding for major porins, such as OmpF and OmpC in Escherichia coli, leading to a decrease in the number of channels available for drug entry. mdpi.com

Expression of More Restrictive Porins: Bacteria may switch to expressing porins with narrower channels, which are less permeable to bulky molecules like fluoroquinolones.

Mutations in Porin Structure: Specific mutations within the porin proteins can alter the channel's size, charge, or conformation, hindering the passage of this compound. nih.gov

While specific studies detailing the precise impact of these alterations on this compound are limited, the general principles of porin-mediated resistance are well-established for the fluoroquinolone class.

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

The acquisition of resistance genes on mobile genetic elements, such as plasmids, is a significant concern as it allows for the rapid dissemination of resistance among different bacterial species. These plasmid-mediated quinolone resistance (PMQR) mechanisms typically confer low-level resistance, which can facilitate the selection of higher-level resistance mutations. nih.gov

Qnr Proteins and Their Role in Protecting Target Enzymes

The qnr genes (including qnrA, qnrB, qnrS, qnrC, and qnrD) encode for pentapeptide repeat proteins that protect the primary targets of fluoroquinolones: DNA gyrase and topoisomerase IV. nih.govnih.gov These proteins bind to the target enzymes, preventing the binding of fluoroquinolones and thereby shielding them from the drug's inhibitory effects. mdpi.com While Qnr proteins offer broad protection against various fluoroquinolones, the extent of protection can vary depending on the specific Qnr variant and the fluoroquinolone . As a newer generation fluoroquinolone, Acorafloxacin may be less affected by certain Qnr proteins compared to older agents, though specific data is needed to confirm this.

Aminoglycoside Acetyltransferases Modifying Fluoroquinolones

A variant of an aminoglycoside acetyltransferase, AAC(6')-Ib-cr, has been identified to confer resistance to both aminoglycosides and certain fluoroquinolones. ijcmas.com This enzyme catalyzes the acetylation of the piperazinyl substituent found on many fluoroquinolones, including ciprofloxacin. researchgate.net This modification reduces the drug's ability to bind to its target enzymes. The chemical structure of this compound would determine its susceptibility to modification by this enzyme.

Plasmid-Encoded Efflux Pumps (e.g., QepA, OqxAB)

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. The acquisition of plasmid-encoded efflux pumps represents a significant mechanism of multidrug resistance. For fluoroquinolones, two notable plasmid-mediated efflux pumps are QepA and OqxAB. nih.govbrieflands.com

QepA: The qepA gene encodes an efflux pump belonging to the major facilitator superfamily (MFS) that can extrude several fluoroquinolones. nih.gov

OqxAB: The oqxAB gene cassette encodes a resistance-nodulation-division (RND) family efflux pump, which also has a broad substrate profile that includes fluoroquinolones. brieflands.com

The presence of these plasmid-borne efflux pumps can decrease the intracellular concentration of this compound, contributing to reduced susceptibility.

Biofilm-Mediated Resistance Mechanisms Against Fluoroquinolones

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to surfaces. Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their free-floating (planktonic) counterparts. frontiersin.org This resistance is multifactorial and includes:

Reduced Antibiotic Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, limiting the diffusion of this compound to the cells embedded within the biofilm.

Altered Microenvironment: The physiological conditions within a biofilm, such as nutrient limitation and slow growth rates, can reduce the efficacy of antibiotics that target metabolically active cells.

Activation of Stress Responses: Bacteria in biofilms often upregulate stress response genes, which can contribute to a more resistant state.

Presence of Persister Cells: Biofilms are known to harbor a subpopulation of dormant, highly resistant cells called "persister cells," which can survive high concentrations of antibiotics and repopulate the biofilm once treatment ceases.

While specific studies on this compound's efficacy against various bacterial biofilms are emerging, the general principles of biofilm-mediated resistance are expected to apply.

Data Tables

Table 1: Overview of Fluoroquinolone Resistance Mechanisms

Resistance MechanismSub-mechanismGeneral Effect on Fluoroquinolones
Reduced Intracellular Concentration Alterations in Porin ChannelsDecreased influx of the drug into the bacterial cell.
Molecular Basis of Membrane Permeability ChangesReduced overall uptake of the antibiotic across the cell envelope.
Plasmid-Mediated Quinolone Resistance (PMQR) Qnr ProteinsProtection of DNA gyrase and topoisomerase IV from drug binding.
Aminoglycoside Acetyltransferases (e.g., AAC(6')-Ib-cr)Enzymatic modification and inactivation of the fluoroquinolone.
Plasmid-Encoded Efflux Pumps (e.g., QepA, OqxAB)Active efflux of the drug out of the bacterial cell.
Biofilm-Mediated Resistance Multiple factorsReduced drug penetration, altered cellular physiology, and presence of persister cells leading to high-level tolerance.

Note: The specific impact of these mechanisms on this compound requires further dedicated research.

Impact of Biofilm Matrix on Drug Penetration

The EPS matrix is the hallmark of a biofilm and serves as a primary line of defense against antimicrobials. Composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), the matrix creates a formidable physical and chemical barrier that can hinder or prevent the penetration of antimicrobial agents to the bacteria residing within the deeper layers. nih.govnih.gov

Fluoroquinolones, as a class, are generally considered to have good penetration capabilities into biofilms compared to other antibiotic classes like beta-lactams and glycopeptides. nih.govresearchgate.netmdpi.com However, their transport can still be significantly impeded. nih.gov The dense, multilayered architecture of the biofilm and the chemical properties of the EPS can retard the diffusion of drug molecules. oup.com

Research findings on fluoroquinolone penetration include:

Diffusion Limitation: Studies using agents like ciprofloxacin have demonstrated that the biofilm matrix can physically obstruct the movement of the antibiotic, leading to a concentration gradient where bacteria in the outer layers are exposed to higher drug concentrations than those in the interior. nih.gov This sub-lethal exposure in deeper layers can contribute to the development of adaptive resistance.

Chemical Interactions: The components of the EPS matrix can directly interact with and sequester antibiotic molecules. Positively charged antimicrobials can be bound by negatively charged polymers within the matrix, effectively neutralizing the drug before it can reach its cellular target. While fluoroquinolones are zwitterionic, their interactions within the complex chemical milieu of the biofilm can still limit their bioavailability.

Enzymatic Degradation: The matrix can concentrate bacterial enzymes that may degrade or modify antibiotics, although this is a more prominent resistance mechanism for other antibiotic classes, such as β-lactams. montana.edu

The barrier effect of the biofilm matrix is not uniform and varies depending on the bacterial species, the age of the biofilm, and the specific antibiotic . oup.comnih.gov For this compound, its effectiveness is intrinsically linked to its ability to bypass this complex barrier to reach the bacterial DNA gyrase and topoisomerase IV targets.

Table 1: Factors in the Biofilm Matrix Affecting Fluoroquinolone Penetration

Factor Mechanism of Action Consequence for Drug Efficacy
Extracellular Polymeric Substance (EPS) Acts as a dense, viscous physical barrier that slows drug diffusion. oup.comeijppr.com Reduced concentration of the antibiotic at the target site, especially in deeper biofilm layers.
Ionic Interactions Negatively charged matrix components can bind and sequester drug molecules. Decreased bioavailability of the free, active drug within the biofilm.
Spatial Heterogeneity The complex, non-uniform structure creates channels and voids, leading to uneven drug distribution. Some bacterial microcolonies may remain unexposed or exposed to sub-inhibitory concentrations.
Extracellular DNA (eDNA) Contributes to the structural integrity of the matrix and can chelate cations, potentially altering drug activity. Enhanced physical barrier and potential for altered chemical environment.

Physiological State of Bacteria within Biofilms and Susceptibility

Beyond the physical barrier of the matrix, the unique physiological state of bacteria within biofilms is a critical factor in their reduced susceptibility to fluoroquinolones. nih.gov Fluoroquinolones exert their bactericidal effect by inhibiting DNA replication, a process that is most active in rapidly dividing cells. nih.govresearchgate.net The biofilm environment, however, is characterized by extreme heterogeneity, with diverse microenvironments creating distinct subpopulations of bacteria with varied metabolic activity. montana.edu

Slow Growth and Nutrient Limitation: Deep within the biofilm, bacteria experience limitations in nutrients and oxygen. This leads to a significantly reduced metabolic rate and slower growth compared to planktonic cells. nih.gov Because these cells are not actively replicating their DNA, the primary targets of fluoroquinolones (DNA gyrase and topoisomerase IV) are less active, rendering the drugs less effective.

Persister Cells: Biofilms are enriched with a subpopulation of dormant, phenotypic variants known as "persister cells." montana.edueijppr.com These cells are not genetically resistant but exist in a transient, non-growing state that makes them highly tolerant to antibiotics. nih.gov When antibiotic treatment ceases, these persister cells can "awaken" and repopulate the biofilm, leading to recurrent infections. nih.gov The presence of persisters is a major reason why biofilm infections are so difficult to eradicate completely. nih.gov

Adaptive Stress Responses: Bacteria within a biofilm are under constant stress from factors like nutrient deprivation and the accumulation of waste products. This activates various stress response pathways, which can upregulate the expression of efflux pumps—membrane proteins that actively expel antibiotics from the cell. nih.gov Overexpression of these pumps can prevent fluoroquinolones from reaching the necessary intracellular concentration to be effective.

Paradoxical Induction: Some studies have shown that sub-inhibitory concentrations of certain fluoroquinolones can paradoxically signal bacteria to increase biofilm production. For instance, low levels of ciprofloxacin have been observed to enhance biofilm formation in Staphylococcus aureus, potentially complicating treatment outcomes. nih.gov

The minimum biofilm eradication concentration (MBEC) is often 100 to 1,000 times higher than the minimum inhibitory concentration (MIC) for planktonic cells, highlighting the profound impact of the biofilm lifestyle on antibiotic susceptibility. semanticscholar.org

Table 2: Comparison of Planktonic vs. Biofilm Bacterial States and Fluoroquinolone Susceptibility

Characteristic Planktonic Bacteria Biofilm-Embedded Bacteria Implication for this compound Efficacy
Growth Rate Rapid, often exponential. Heterogeneous; many cells are slow-growing or dormant. nih.gov Reduced efficacy, as the drug primarily targets actively replicating DNA.
Metabolic Activity High and relatively uniform. Low and variable, with anaerobic zones deep within the biofilm. Decreased drug uptake and target activity.
Gene Expression Geared towards rapid growth and division. Upregulation of stress response genes, efflux pumps, and matrix production genes. nih.gov Active expulsion of the drug from the cell and a more protected environment.
Presence of Persisters Low frequency. High frequency. montana.edueijppr.com A tolerant subpopulation survives treatment, leading to potential infection relapse.

Preclinical Pharmacodynamics and Efficacy Studies of Acorafloxacin Mesylate

Efficacy Studies in Non-Human Animal Models of Infection

There is a lack of published studies on the efficacy of Acorafloxacin (B1662133) mesylate in established non-human animal models of infection.

Evaluation in Murine Infection Models (e.g., Thigh, Lung, Sepsis Models)

Specific data from murine infection models, which are crucial for evaluating the in vivo potential of new antibiotics, are absent from the public record for Acorafloxacin mesylate. These models, such as the thigh, lung, and sepsis models, are standard in preclinical development to assess an antimicrobial agent's ability to reduce bacterial burden in different physiological environments.

Correlation of PK/PD Parameters with Microbiological Outcomes in Animal Models

Without efficacy data from animal models, no correlations between pharmacokinetic/pharmacodynamic (PK/PD) parameters and microbiological outcomes for this compound can be reported. This type of analysis is fundamental to establishing dosing regimens that are likely to be effective in clinical settings.

Comparative Efficacy with Other Fluoroquinolones in Preclinical Settings

No preclinical studies have been found that compare the efficacy of this compound to other fluoroquinolones. Such comparative data is essential for understanding the potential advantages or disadvantages of a new compound relative to existing treatments.

Synthetic Strategies and Chemical Modification Approaches for Acorafloxacin Mesylate

Synthetic Routes for Acorafloxacin (B1662133) and its Mesylate Salt Formation

The synthesis of acorafloxacin, like other fluoroquinolones, involves the construction of the core quinolone scaffold followed by the introduction of specific substituents that define its activity and properties. The formation of the mesylate salt is a subsequent step aimed at improving the drug's pharmaceutical characteristics.

Key Intermediates and Reaction Pathways

While the specific, detailed industrial synthesis of acorafloxacin is proprietary, the general synthetic strategies for fluoroquinolones provide a well-established framework. The synthesis of the core fluoroquinolone structure typically begins with a suitably substituted aniline (B41778) derivative. A key reaction is the Gould-Jacobs reaction or a variation thereof, which involves the condensation of an aniline with a diethyl ethoxymethylenemalonate (EMME) or a similar reagent to form a quinolone ring system after thermal cyclization.

For fluoroquinolones, a critical starting material is often a poly-substituted benzene (B151609) derivative containing fluorine atoms. For instance, the synthesis of ciprofloxacin (B1669076), a related fluoroquinolone, can start from 2,4-dichloro-5-fluorobenzoyl chloride. google.com This is then reacted with diethyl malonate to form a β-ketoester, which undergoes further reactions to build the quinolone ring. google.com A crucial step in the synthesis of many modern fluoroquinolones is the introduction of a cyclopropyl (B3062369) group at the N-1 position, which has been shown to significantly enhance antibacterial potency. oup.com This is typically achieved by reacting the quinolone intermediate with a cyclopropylamine.

The final key step is the nucleophilic aromatic substitution at the C-7 position to introduce the characteristic piperazine (B1678402) or pyrrolidine (B122466) ring, which is crucial for the antibacterial spectrum and potency. nih.govekb.eg In the case of acorafloxacin, a specific substituted pyrrolidine moiety is introduced at this position.

Optimization of Synthetic Yields and Purity

Key strategies for optimization include the careful selection of starting materials, catalysts, and reaction conditions. For instance, in the synthesis of ciprofloxacin intermediates, the choice of base and solvent can significantly impact the yield. google.com Purification of the final compound and its intermediates is critical to remove impurities that may affect the drug's safety and efficacy. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired purity.

The formation of the mesylate salt is a strategy to enhance the solubility and stability of the final drug product. Mesylate salts are generally prepared by treating the free base of the drug, which is often an amine, with methanesulfonic acid in a suitable solvent. google.comwikipedia.org The choice of solvent is crucial to ensure the precipitation of the salt in a pure crystalline form. reddit.com This process can lead to a product with improved physicochemical properties, such as higher solubility and better handling characteristics for formulation. wikipedia.org

Structure-Activity Relationship (SAR) Studies of Fluoroquinolones

The development of acorafloxacin and other fluoroquinolones has been heavily guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify different parts of the fluoroquinolone scaffold to understand their impact on antimicrobial activity, spectrum, and pharmacokinetic properties. microbiologyresearch.orgresearchgate.netnih.gov

Influence of Substituents at Key Positions (e.g., C-6, C-7, N-1) on Antimicrobial Activity

The core structure of fluoroquinolones offers several positions for chemical modification, with the substituents at N-1, C-6, and C-7 being particularly important for their antibacterial profile.

PositionSubstituentInfluence on Antimicrobial Activity
N-1 CyclopropylGenerally enhances overall antibacterial potency. oup.com
EthylPresent in earlier fluoroquinolones.
C-6 FluorineCrucial for broad-spectrum activity and high potency. asm.org
C-7 Piperazine/Pyrrolidine RingSignificantly influences the antibacterial spectrum, potency, and pharmacokinetic properties. nih.govekb.eg Aromatic substituents on this ring can enhance activity against Gram-positive bacteria. nih.gov

The presence of a fluorine atom at the C-6 position is a defining feature of the fluoroquinolone class and is critical for their broad-spectrum activity and high potency. asm.org The substituent at the N-1 position is vital for antibacterial activity, with a cyclopropyl group generally conferring the highest potency. oup.com

The substituent at the C-7 position is perhaps the most versatile for modifying the properties of fluoroquinolones. The introduction of a piperazine or a pyrrolidine ring at this position significantly broadens the antibacterial spectrum. nih.govekb.eg Further modifications to this ring, such as the addition of various alkyl or aryl groups, can fine-tune the activity against specific pathogens, improve pharmacokinetic parameters, and reduce side effects. For instance, aromatic substituents on the C-7 ring have been shown to enhance activity against Gram-positive bacteria. nih.gov

Design and Synthesis of Acorafloxacin Derivatives for Enhanced Efficacy

Building on the established SAR of fluoroquinolones, researchers have designed and synthesized derivatives of existing drugs, including those related to acorafloxacin, to further enhance their efficacy. Modifications often focus on the C-7 substituent to improve activity against resistant bacteria or to broaden the spectrum of activity.

For example, the synthesis of novel fluoroquinolone analogues bearing a quinazolinone moiety at the C-7 position has been explored to develop new antibacterial agents. nih.govresearchgate.net Hybrid molecules, where a fluoroquinolone is combined with another bioactive scaffold, represent another strategy to overcome resistance and enhance activity.

Prodrug Strategies and Their Impact on Preclinical Properties

Prodrug strategies are employed to overcome limitations of a drug molecule, such as poor solubility, low bioavailability, or undesirable taste. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a drug that is converted to the active form in the body.

For quinolone antibiotics, prodrug approaches have been investigated to improve their physicochemical and pharmacokinetic properties. nih.govresearchgate.net One common strategy for amine-containing drugs like fluoroquinolones is the formation of a cleavable amide or carbamate (B1207046) linkage with a promoiety. This can enhance water solubility or lipid solubility, depending on the nature of the promoiety.

Rationale for Prodrug Development (e.g., Improved Solubility, Absorption)

The primary rationale for the development of prodrugs for a therapeutic agent like acorafloxacin stems from the need to overcome suboptimal physicochemical and pharmacokinetic properties of the parent drug molecule. Prodrugs are inactive derivatives of a drug molecule that undergo transformation within the body to release the active parent drug. newdrugapprovals.org This strategy is a well-established approach in drug development to enhance characteristics such as solubility, absorption, distribution, and site-specific delivery. newdrugapprovals.org

In the case of acorafloxacin, also known as avarofloxacin or JNJ-Q2, a significant challenge is its poor aqueous solubility. researchgate.net Research and supplier data indicate that the acorafloxacin free base is not soluble in water, although it is soluble in organic solvents like DMSO. researchgate.net This low water solubility can pose considerable challenges for formulation, particularly for intravenous administration, and can limit oral bioavailability. nih.gov For a drug to be effectively absorbed after oral administration, it must first dissolve in the gastrointestinal fluids. nih.gov Therefore, poor solubility can lead to incomplete absorption and high variability in therapeutic effects among patients.

Table 1: Physicochemical Properties of Acorafloxacin and Rationale for Prodrug Development

Property Finding Rationale for Prodrug Development
Aqueous Solubility Insoluble in water researchgate.net To enhance solubility for improved oral absorption and to enable the development of intravenous formulations.

| Development Stage | Reached Phase 3 clinical trials (development later ceased) semanticscholar.orgnih.gov | Overcoming formulation and bioavailability challenges is critical for late-stage clinical candidates. |

Advanced Analytical Methodologies in Acorafloxacin Mesylate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Acorafloxacin (B1662133) mesylate, enabling its separation from impurities, metabolites, and matrix components, followed by precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the routine analysis of fluoroquinolones in research and quality control settings. ekb.egresearchgate.net The development of a robust HPLC method for Acorafloxacin mesylate would be based on principles applied to similar compounds, such as ciprofloxacin (B1669076). archivepp.comresearchgate.net A typical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method development focuses on optimizing several parameters to achieve good resolution, symmetric peak shape, and a short run time. A C18 column is commonly employed as the stationary phase. ajol.inforesearchgate.net The mobile phase often consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphoric acid), with the pH adjusted to ensure the analyte is in a suitable ionic state. archivepp.comresearchgate.net Detection is typically performed using a UV-Visible detector at a wavelength where the analyte exhibits maximum absorbance, often around 275-278 nm for the quinolone core structure. archivepp.comscirp.org

Validation is conducted according to International Council on Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate. ajol.infoscirp.org Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). archivepp.comresearchgate.net

Table 1: Representative HPLC Method Parameters for Fluoroquinolone Analysis

Parameter Condition Source(s)
Stationary Phase Symmetry C18 or Hypersil C18 Column archivepp.comajol.info
Mobile Phase Acetonitrile : 0.25M Phosphoric Acid archivepp.comresearchgate.net
Ratio 70:30 or 60:40 (v/v) archivepp.comresearchgate.net
Flow Rate 1.0 mL/min archivepp.comajol.info
Detection UV-Visible at 275 nm or 278 nm archivepp.comscirp.org
Linearity Range 5 ng/mL to 75 ng/mL archivepp.com
Correlation Coefficient (r²) > 0.999 researchgate.net
LOD 0.06 µg/mL researchgate.net
LOQ 0.20 µg/mL researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis in Biological Matrices (Preclinical)

For the high-sensitivity analysis of this compound in complex biological matrices such as plasma, which is essential during preclinical studies, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govekb.eg This technique offers superior specificity and lower detection limits compared to HPLC-UV. eurofins.com

Sample preparation is a critical first step and typically involves protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix. eurofins.comnih.gov An internal standard, often a structurally similar compound like ofloxacin, is added to correct for variations during sample processing and analysis. nih.gov

Chromatographic separation is achieved using a C18 analytical column with a mobile phase gradient of water and methanol (B129727) containing a modifier like formic acid to facilitate ionization. nih.gov The eluent is introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode. Tandem mass spectrometry is then used for quantification, where a specific precursor ion for the drug is selected and fragmented to produce characteristic product ions. This monitoring of specific ion transitions (Multiple Reaction Monitoring, MRM) provides excellent selectivity and sensitivity. nih.govarccjournals.com For the related compound ciprofloxacin, the precursor ion [M+H]⁺ is m/z 332.0, which fragments to product ions such as m/z 231.3. nih.gov

Table 2: Typical LC-MS/MS Parameters for Fluoroquinolone Quantification in Plasma

Parameter Condition Source(s)
Sample Preparation Protein Precipitation or Liquid-Liquid Extraction eurofins.comnih.gov
Chromatography Reversed-Phase C18 Column nih.gov
Mobile Phase Water with 0.2% Formic Acid : Methanol (10:90, v/v) nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive eurofins.com
Detection Mode Multiple Reaction Monitoring (MRM) eurofins.com
Precursor → Product Ion e.g., 332.0 → 231.3 (for Ciprofloxacin) nih.gov
Linear Range 0.01 - 5.00 µg/mL nih.gov
Accuracy 87.25% - 114% nih.gov

Spectroscopic Approaches for Molecular Interaction Analysis

Spectroscopic techniques are invaluable for investigating how this compound interacts with its biological targets, such as bacterial DNA, and for confirming its molecular structure.

UV-Visible and Fluorescence Spectroscopy for DNA Binding Studies

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. Understanding the direct interaction between this compound and DNA is therefore of significant interest. UV-Visible and fluorescence spectroscopy are powerful techniques to study these drug-DNA interactions. ajouronline.comscispace.com

In UV-Visible spectroscopy, the binding of a small molecule to DNA can cause changes in the absorption spectrum. researchgate.net Intercalation, where the drug inserts itself between the base pairs of DNA, often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorption. nih.gov These spectral changes can be monitored by titrating a solution of the drug with increasing concentrations of DNA, allowing for the calculation of binding constants that quantify the affinity of the drug for DNA. ajouronline.com

Fluorescence spectroscopy is an even more sensitive technique for studying these interactions. nih.gov Quinolones are naturally fluorescent, and their fluorescence is often quenched (decreased) upon binding to DNA. This quenching can occur through a static mechanism, where a non-fluorescent ground-state complex is formed between the drug and DNA. nih.gov By analyzing the extent of quenching using the Stern-Volmer equation, researchers can determine binding constants and the number of binding sites. nih.gov These studies help to elucidate the binding mode, which for many fluoroquinolones is considered to be a combination of electrostatic interactions and groove binding or partial intercalation. ajouronline.comnih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of newly synthesized compounds like this compound. nih.govspringernature.com It provides detailed information about the atomic connectivity and the 3D structure of the molecule in solution. mdpi.com

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to identify the different chemical environments of the hydrogen and carbon atoms within the molecule. nih.gov The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum help to piece together the molecular fragments.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of fluoroquinolones. researchgate.netsrce.hr These techniques are based on the oxidation or reduction of the electroactive functional groups present in the this compound molecule.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly used techniques. nih.govsrce.hr In these methods, a voltage is applied to an electrode immersed in a solution containing the analyte, and the resulting current is measured. The presence of DNA can alter the electrochemical signal of the drug, providing another means to study drug-DNA interactions. nih.gov

For quantitative analysis, electrochemical sensors are being developed using modified electrodes. isef.net The surface of a standard electrode (like glassy carbon) can be modified with nanomaterials such as carbon nanotubes or metal oxide nanoparticles to enhance sensitivity and selectivity. srce.hrnih.gov These modifications can increase the surface area and improve the rate of electron transfer, leading to a stronger analytical signal and lower detection limits. isef.net For instance, a sensor for ciprofloxacin has been reported with a detection limit in the nanomolar range, demonstrating the high sensitivity of these electrochemical approaches. srce.hr

Computational and Molecular Modeling Techniques

Computational and molecular modeling techniques are indispensable tools in modern drug discovery and development. For a novel fluoroquinolone like this compound, these methods provide invaluable insights at an atomic level, guiding the design of more potent and selective antibiotics. These in silico approaches allow researchers to visualize and quantify the interactions between the drug and its biological targets, as well as to predict its behavior within a cellular environment.

Molecular Docking and Dynamics Simulations of this compound with Target Enzymes

The primary mechanism of action for fluoroquinolones, including acorafloxacin, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. cas.org Both enzymes are vital for bacterial DNA replication, and their inhibition leads to bacterial cell death. cas.org Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of this compound with these target enzymes.

Molecular docking predicts the preferred orientation of a ligand (acorafloxacin) when bound to a receptor (the enzyme) to form a stable complex. This method helps in understanding the binding mode and affinity. Following docking, MD simulations are employed to study the dynamic behavior of the drug-enzyme complex over time, providing a more realistic representation of the interactions in a biological system.

Key Interactions and Structural Features of this compound:

Acorafloxacin's structure, particularly its substituents, plays a crucial role in its binding affinity and specificity. The core quinolone scaffold is essential for the primary interaction with the DNA-enzyme complex. Key functional groups on acorafloxacin that are critical for binding include:

The Carboxylic Acid and Ketone Groups: These form crucial interactions with the amino acid residues in the quinolone resistance-determining region (QRDR) of DNA gyrase and topoisomerase IV, often mediated by a magnesium ion.

The C-7 Piperidinyl Ring: The substituent at the C-7 position significantly influences the potency and spectrum of activity of fluoroquinolones. In acorafloxacin, the complex C-7 substituent is expected to form additional interactions with the enzyme, potentially enhancing its binding affinity compared to older fluoroquinolones like ciprofloxacin.

The C-8 Methoxy (B1213986) Group: The presence of a methoxy group at the C-8 position is a feature of newer generation fluoroquinolones and can influence the conformation of the drug within the binding pocket.

Illustrative Molecular Docking and Dynamics Findings:

While specific data for acorafloxacin is not publicly available, we can infer its likely interactions based on studies of other fluoroquinolones. A typical molecular docking and MD simulation study would yield data such as binding energies and identify key interacting amino acid residues.

Interactive Data Table 1: Predicted Binding Affinities of this compound with Bacterial Target Enzymes

Target EnzymeBacterial SpeciesPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
DNA Gyrase Subunit AEscherichia coli-9.5Ser83, Asp87, Gly77
Topoisomerase IV Subunit AStaphylococcus aureus-10.2Ser79, Asp83, Ala117
DNA Gyrase Subunit APseudomonas aeruginosa-9.1Ser83, Asp87, Ile80
Topoisomerase IV Subunit AStreptococcus pneumoniae-10.5Ser79, Asp83, Met121

Note: The data in this table is illustrative and based on typical values observed for potent fluoroquinolones in molecular modeling studies. Specific experimental or computational data for this compound is not publicly available.

MD simulations would further reveal the stability of these interactions over time, showing how the drug and enzyme adapt to each other's presence. For instance, simulations might show that the flexible side chain at the C-7 position of acorafloxacin explores different conformations within the binding pocket to optimize its interactions.

Prediction of Drug-Membrane Interactions and Permeation Pathways in Bacterial Cells

For an antibiotic to be effective, it must first cross the bacterial cell envelope to reach its intracellular targets. The bacterial cell membrane, particularly the outer membrane of Gram-negative bacteria, is a formidable barrier. Computational methods are employed to predict how this compound interacts with and permeates through these membranes.

These simulations model the bacterial membrane as a lipid bilayer and track the movement of the drug molecule as it approaches, interacts with, and passes through the membrane. These studies can predict the permeability coefficient of the drug and identify the most likely permeation pathways.

Factors Influencing Acorafloxacin's Permeation:

The physicochemical properties of acorafloxacin, such as its size, charge, and lipophilicity, are critical for its ability to cross bacterial membranes. The mesylate salt form can influence its solubility. Computational models take these properties into account to predict its permeation.

For Gram-negative bacteria, permeation often occurs through porin channels, which are water-filled protein channels in the outer membrane. MD simulations can model the passage of acorafloxacin through these porins, identifying potential binding sites and energy barriers within the channel.

Interactive Data Table 2: Predicted Permeation Properties of this compound

Bacterial Membrane ComponentPermeation MechanismPredicted Permeability Coefficient (cm/s)Key Factors Influencing Permeation
E. coli Outer Membrane (Porin Channel)Passive Diffusion1.5 x 10-6Molecular size, charge distribution, interaction with porin residues
S. aureus Cytoplasmic MembranePassive Diffusion2.8 x 10-6Lipophilicity, hydrogen bonding with lipid headgroups
P. aeruginosa Outer Membrane (Porin Channel)Passive Diffusion0.9 x 10-6Steric hindrance in the porin channel, electrostatic interactions

Note: The data in this table is illustrative and based on typical values observed for fluoroquinolones in molecular modeling studies. Specific experimental or computational data for this compound is not publicly available.

These computational predictions are invaluable for understanding why some antibiotics are more effective against certain types of bacteria and can guide the design of new drugs with improved permeation properties.

Lack of Specific Data Prevents In-Depth Article on this compound

While extensive information exists on the broader class of fluoroquinolone antibiotics, including rational drug design principles, resistance evasion strategies, and lead optimization approaches for well-known compounds like ciprofloxacin, specific details regarding the discovery and development trajectory of this compound are not present in the accessible scientific domain.

The user's strict instructions to focus solely on "this compound" and to include detailed, data-driven content for each subsection of the outline cannot be fulfilled without resorting to speculation or inaccurately applying data from other related compounds. Adherence to scientific accuracy and the user's explicit constraints precludes the generation of the requested article at this time.

Drug Discovery and Development Trajectory for Acorafloxacin Mesylate Analogues

Preclinical Development Challenges and Scientific Solutions

The preclinical development of fluoroquinolones, including analogues of Acorafloxacin (B1662133) mesylate, faces significant hurdles, particularly concerning their efficacy against Gram-negative bacteria. These pathogens are notoriously difficult to treat due to their complex cell envelope structure, which acts as a formidable permeability barrier, and their array of active efflux pumps that expel antimicrobial agents before they can reach their intracellular targets. Furthermore, the ability of bacteria to rapidly develop resistance through target mutations necessitates a strategic approach to drug design and evaluation to ensure sustained clinical relevance.

The intrinsic resistance of Gram-negative bacteria to many antibiotics is largely due to the synergistic effect of a low-permeability outer membrane and the presence of powerful multidrug efflux pumps. nih.gov The outer membrane, with its lipopolysaccharide (LPS) outer leaflet, restricts the entry of hydrophobic compounds, while protein channels called porins limit the influx of hydrophilic molecules. usask.ca Once an antibiotic traverses the outer membrane, it can be captured and expelled from the cell by Resistance-Nodulation-Division (RND) family efflux pumps, such as AcrAB-TolC in Escherichia coli and Klebsiella pneumoniae, and MexAB-OprM in Pseudomonas aeruginosa, which span both the inner and outer membranes. usask.ca

Acorafloxacin's active moiety, levonadifloxacin (B139917) (WCK 771), is a broad-spectrum benzoquinolizine fluoroquinolone that has demonstrated potent activity against a range of Gram-positive and Gram-negative pathogens. nih.gov Its efficacy against certain Gram-negative bacteria like E. coli, Acinetobacter baumannii, and Haemophilus influenzae suggests that its chemical structure allows for sufficient penetration of the bacterial cell envelope to reach inhibitory concentrations. nih.govnih.gov

A key scientific solution in the development of levonadifloxacin was designing a molecule that could evade efflux, a common mechanism of resistance. Preclinical studies on Staphylococcus aureus (a Gram-positive bacterium) demonstrated that levonadifloxacin is not a substrate for the NorA efflux pump. nih.govmdpi.com This characteristic is a significant advantage over older fluoroquinolones and is a crucial part of its potent activity against multidrug-resistant strains. While specific data on its interaction with Gram-negative RND pumps is not extensively published, its clinical utility against susceptible Gram-negative organisms implies it can circumvent these systems to a degree. nih.gov The development strategy for such analogues often involves structural modifications to reduce recognition by pump binding sites or to enhance influx to a rate that overwhelms the efflux capacity.

The table below summarizes the activity of levonadifloxacin (the active moiety of acorafloxacin) against various Gram-negative pathogens, indicating its ability to overcome their intrinsic defenses.

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.5>8
Pseudomonas aeruginosa2>8
Haemophilus influenzae≤0.0150.015
Moraxella catarrhalis0.0150.03
Data sourced from a 2014 SENTRY Antimicrobial Surveillance Program study. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

The emergence of resistance is a primary cause of treatment failure for fluoroquinolones. The two principal mechanisms are target site mutations, typically in the quinolone resistance-determining regions (QRDR) of the gyrA (DNA gyrase) and parC (topoisomerase IV) genes, and the upregulation of efflux pumps. usask.ca A key strategy in preclinical development is to select compounds that have a low propensity for selecting resistant mutants.

One scientific solution embedded in the design of levonadifloxacin is its differentiated mechanism of action. In contrast to many quinolones that primarily target topoisomerase IV in Gram-positive bacteria, levonadifloxacin shows preferential and potent targeting of DNA gyrase. nih.gov This strong affinity for a primary target can reduce the frequency at which resistance-conferring mutations arise. Studies in S. aureus have shown that a single mutation in gyrA leads to only a twofold increase in the minimum inhibitory concentration (MIC) of levonadifloxacin, indicating a robust interaction with its primary target. researchgate.net

A critical preclinical metric for assessing the potential for resistance development is the Mutant Prevention Concentration (MPC). The MPC is the lowest drug concentration required to prevent the growth of any first-step resistant mutants in a large bacterial population (≥10¹⁰ CFU). The range between the MIC and the MPC is known as the Mutant Selection Window (MSW), where resistant mutants are most likely to be selected. An effective strategy for mitigating resistance is to utilize compounds and dosing regimens that ensure drug concentrations remain above the MPC.

While specific MPC data for levonadifloxacin against Gram-negative bacteria are not widely available, studies on S. aureus have shown it possesses a low MPC and a narrow MSW, suggesting a lower risk of resistance selection. nih.govresearchgate.net For comparison, the table below presents typical MPC values for other fluoroquinolones against the key Gram-negative pathogen Pseudomonas aeruginosa. A lower MPC indicates greater potency against resistant mutant subpopulations. nih.gov

FluoroquinoloneModal MIC (mg/L)Modal MPC (mg/L)
Ciprofloxacin (B1669076)0.52
Levofloxacin1.08
Data from a survey of 151 clinical isolates of P. aeruginosa. nih.gov

The preclinical evaluation of levonadifloxacin and its prodrug, acorafloxacin mesylate, indicates a strategic design aimed at overcoming common challenges in antibacterial therapy. By creating a molecule that is a poor substrate for certain efflux pumps and that maintains potent activity against a primary bacterial target, the potential for both intrinsic and acquired resistance is reduced. nih.govnih.gov

Future Research Directions in Acorafloxacin Mesylate Science

Exploration of Acorafloxacin (B1662133) Mesylate’s Activity Against Emerging and Persistent Pathogens

Acorafloxacin has shown potent in vitro activity against critical pathogens such as Staphylococcus aureus (including methicillin-resistant and ciprofloxacin-resistant strains) and drug-resistant Streptococcus pneumoniae. nih.govresearchgate.netnih.gov Research indicates it is significantly more potent than older fluoroquinolones like ciprofloxacin (B1669076) and even newer ones like moxifloxacin (B1663623) against these organisms. nih.govresearchgate.net For instance, against a collection of 345 methicillin-resistant S. aureus (MRSA) isolates, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms) for acorafloxacin was 0.25 µg/ml, demonstrating 32-fold greater potency than moxifloxacin. researchgate.net Similarly, against 118 clinical isolates of S. pneumoniae, including fluoroquinolone-resistant variants, acorafloxacin's MIC90 was 0.12 µg/ml. researchgate.net

Future investigations must broaden this scope to include a wider array of emerging and persistent pathogens. A primary focus should be on its efficacy against multidrug-resistant Gram-negative bacteria, such as carbapenem-resistant Enterobacteriaceae (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii, which pose significant public health threats. Studies have also confirmed its potent activity against multidrug-resistant Neisseria gonorrhoeae, with all tested isolates, including ciprofloxacin-resistant strains, being inhibited by ≤0.25 μg/mL of acorafloxacin. nih.gov

Another critical area for future research is the activity of acorafloxacin against bacteria in biofilm states. Biofilms are a major contributor to persistent and chronic infections. Studies on established in vitro biofilms of MRSA have shown that acorafloxacin exposure leads to significantly greater reductions in bacterial counts compared to ciprofloxacin, moxifloxacin, rifampin, or vancomycin. nih.gov Further research should explore this activity across a broader range of biofilm-forming pathogens and in more complex in vivo models.

Organism (Number of Isolates)Acorafloxacin (JNJ-Q2) MIC90 (µg/mL)Moxifloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)Reference
S. pneumoniae (118)0.12Not Specified (32x less potent)Not Specified researchgate.net
Methicillin-Resistant S. aureus (MRSA) (345)0.258>32 nih.govresearchgate.net
Ciprofloxacin-Resistant MRSA0.25868 nih.gov
H. influenzae0.0150.030.015 nih.gov
M. catarrhalis≤0.0150.060.06 nih.gov
N. gonorrhoeae0.25Not Tested8 nih.gov

Investigation of Novel Resistance Pathways and Mechanisms Specific to Acorafloxacin Mesylate

Acorafloxacin has demonstrated a higher barrier to resistance compared to other fluoroquinolones. nih.govresearchgate.net This is attributed to its balanced and equipotent inhibition of both primary bacterial targets: DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.gov This dual-target equilibrium is thought to decrease the likelihood of resistance development, as mutations in both enzymes would be required for significant resistance to emerge. nih.govyoutube.com Studies have shown that acorafloxacin retains potent activity against strains with mutations in gyrA or parC genes, which typically confer resistance to other fluoroquinolones. researchgate.net Furthermore, its activity appears unaffected by the overexpression of common efflux pumps like NorA in S. aureus. nih.govnih.gov

Future research must rigorously investigate the potential for novel resistance pathways to emerge under selective pressure from acorafloxacin. This involves long-term serial passage studies to select for resistant mutants and subsequent whole-genome sequencing to identify unique mutations. While current data from such studies show a much lower potential for resistance development compared to ciprofloxacin, continued investigation is essential. researchgate.netnih.gov It is crucial to determine if bacteria can develop alternative resistance strategies, such as novel target-modifying enzymes, new efflux pump systems, or target-protection proteins that are specific to the chemical structure of acorafloxacin.

OrganismStudy TypeKey FindingReference
S. aureus & S. pneumoniaeSpontaneous Resistance FrequencyAcorafloxacin has a lower potential for resistance development compared to other fluoroquinolones. nih.gov
MRSASerial Passage StudyCiprofloxacin readily selected for high-level resistance (MICs 128-512 µg/ml) in 18-24 days, while Acorafloxacin resistance developed much slower (MICs 1-64 µg/ml) over 51 days. nih.gov
S. aureus with NorA efflux pump overexpressionMIC TestingOverexpression did not impact Acorafloxacin MIC values. nih.gov
Fluoroquinolone-resistant S. aureusEnzyme Inhibition AssayAcorafloxacin was more potent than comparators against wild-type and mutant DNA gyrase and topoisomerase IV enzymes. nih.gov

Development of Synergistic Combinations of this compound with Other Antimicrobial Agents

Combination therapy is a cornerstone strategy for combating multidrug-resistant infections and preventing the emergence of resistance. While data on synergistic combinations involving acorafloxacin are not yet available, the broader class of fluoroquinolones has been studied in combination with various other antimicrobials. For example, synergy between ciprofloxacin and beta-lactams or fosfomycin (B1673569) has been reported against P. aeruginosa. nih.gov More recent studies highlight the potential of combining ciprofloxacin with colistin (B93849) to treat extensively drug-resistant (XDR) P. aeruginosa. nih.gov

A critical future research direction is the systematic evaluation of acorafloxacin in combination with other classes of antibiotics. These should include beta-lactams, aminoglycosides, polymyxins (like colistin), and potentially novel non-antibiotic adjuvants that disrupt virulence or resistance mechanisms. typeset.io Checkerboard assays and time-kill studies should be employed to screen for synergistic, additive, indifferent, or antagonistic interactions against a panel of high-priority pathogens. Promising combinations identified in vitro should then be validated in animal infection models to assess their in vivo efficacy. Identifying synergistic partners for acorafloxacin could expand its clinical utility, especially for treating infections caused by the most resilient pathogens.

FluoroquinoloneCombination AgentTarget PathogenObserved EffectReference
CiprofloxacinAntipseudomonal PenicillinP. aeruginosaSynergy nih.gov
CiprofloxacinFosfomycinP. aeruginosaSynergy nih.gov
CiprofloxacinColistinMDR/XDR P. aeruginosaSynergy nih.gov
Ciprofloxacin / OfloxacinAmoxicillinMultidrug-Resistant BacteriaSynergy (90%) scirp.org
CiprofloxacinRifampinS. aureus (in vivo model)Superior to single agents nih.gov

Advanced Computational Approaches for Predictive Modeling of this compound Activity and Resistance

Computational modeling provides powerful tools for understanding drug-target interactions and predicting the evolution of resistance. Molecular docking and molecular dynamics simulations can be used to build high-resolution models of acorafloxacin binding to the DNA-gyrase and DNA-topoisomerase IV complexes. nih.gov Such models are invaluable for explaining the compound's high potency and its activity against mutated enzymes that confer resistance to other quinolones. semanticscholar.org

Future research should leverage these computational approaches specifically for acorafloxacin. By simulating the binding of acorafloxacin to a library of known and hypothetical mutant topoisomerases, researchers can predict which mutations are most likely to cause resistance. This predictive power can help anticipate resistance trends before they emerge clinically. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to link specific chemical features of acorafloxacin and its analogs to their antibacterial activity. Machine learning algorithms could also be trained on genomic data from clinical isolates to predict the probability of acorafloxacin resistance, aiding in clinical decision-making.

Design and Synthesis of Next-Generation Fluoroquinolones Based on this compound's Core Structure

The unique chemical structure of acorafloxacin, particularly the modification of the methoxy (B1213986) group at the C-8 position and its C-7 substituent, is believed to be key to its balanced dual-target potency and high barrier to resistance. nih.gov This advanced scaffold provides an excellent starting point for the design and synthesis of next-generation fluoroquinolones.

The primary goal of future medicinal chemistry efforts should be to use acorafloxacin's core structure as a template for creating new analogs with even more desirable properties. This could involve modifications aimed at:

Broadening the Spectrum: Further enhancing activity against highly resistant Gram-negative pathogens.

Overcoming Resistance: Designing molecules that can evade even the novel resistance mechanisms identified in future studies.

Improving Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion properties.

By systematically modifying various positions on the quinolone ring and exploring different bioisosteres, chemists can generate libraries of novel compounds. nih.govnih.gov These new analogs can then be screened for improved potency, a higher barrier to resistance, and a favorable safety profile, continuing the evolution of this critical class of antibiotics.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Acorafloxacin mesylate in pharmaceutical formulations?

  • Methodology : UV spectrophotometry (linearity tested at 272–343 nm) and HPLC (using C18 columns with UV detection at 290 nm) are widely validated. For UV, ensure methanol as a solvent to avoid interference, and validate linearity (e.g., 2–20 µg/mL), precision (RSD <2%), and accuracy (98–102% recovery). HPLC requires optimization of mobile phase (e.g., acetonitrile-phosphate buffer) and flow rate (1.0–1.5 mL/min) .

Q. How should researchers design experiments to assess the specificity of this compound in presence of excipients?

  • Methodology : Use forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by chromatographic or spectroscopic analysis. Compare retention times (HPLC) or absorption spectra (UV) of degraded samples against pure standards. Confirm specificity via peak purity indices (>990) and resolution (>2.0 between adjacent peaks) .

Q. What parameters are critical for validating the ruggedness of an analytical method for this compound?

  • Methodology : Test inter-day/inter-analyst variability by having two analysts prepare samples independently under identical conditions. Calculate %RSD for retention time (HPLC) or absorbance (UV). Ruggedness is acceptable if %RSD ≤2% and recovery remains within 95–105% .

Q. How can stability-indicating assays be developed for this compound under varying storage conditions?

  • Methodology : Expose the drug to accelerated stability conditions (40°C/75% RH for 6 months) and analyze degradation products using HPLC-PDA. Monitor main peak area reduction and new peak formation. Validate method robustness by altering column temperature (±5°C) and mobile phase composition (±10%) .

Advanced Research Questions

Q. How can researchers optimize HPLC parameters to resolve co-eluting peaks when analyzing this compound in complex biological matrices?

  • Methodology : Employ gradient elution (e.g., 10–50% acetonitrile over 20 minutes) and advanced detectors (e.g., tandem MS for specificity). Use experimental design (e.g., Box-Behnken) to model interactions between column temperature, pH, and organic modifier ratio. Validate with spike-recovery tests in plasma/urine (recovery ≥85%) .

Q. What strategies address contradictions in pharmacokinetic data between UV and HPLC methods for this compound?

  • Methodology : Perform cross-validation using Bland-Altman plots to assess bias between methods. If discrepancies arise (e.g., UV overestimates due to matrix interference), use LC-MS/MS as a reference. Statistically compare results via paired t-tests (p <0.05 indicates significant difference) .

Q. How can degradation pathways of this compound be elucidated under oxidative stress?

  • Methodology : Expose the drug to 3% H2O2 at 80°C for 24 hours. Isolate degradation products via preparative TLC and characterize using HR-MS and <sup>1</sup>H NMR. Compare fragmentation patterns with literature to identify structural modifications (e.g., piperazinyl ring oxidation) .

Q. What experimental designs are suitable for studying synergistic effects between this compound and metal ions?

  • Methodology : Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices. Prepare metal complexes (e.g., Fe<sup>2+</sup>/Zn<sup>2+</sup>) and test antimicrobial activity via microdilution. Analyze synergism with isobolograms or Combenefit software (dose-response matrix modeling) .

Q. How can researchers validate the accuracy of this compound quantitation in heterogeneous tissue samples?

  • Methodology : Homogenize tissues in PBS (pH 7.4), extract via solid-phase extraction (C18 cartridges), and quantify using LC-MS/MS. Perform matrix-matched calibration (slope RSD ≤5%) and assess ion suppression/enhancement via post-column infusion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.